REACTION_CXSMILES
|
[O:1]=[C:2]1[CH:7]([NH:8]C(OC(C)(C)C)=O)[CH2:6][CH2:5][C:4](=[O:16])[NH:3]1.[C:17]([OH:23])([C:19]([F:22])([F:21])[F:20])=[O:18]>C(Cl)Cl>[F:20][C:19]([F:22])([F:21])[C:17]([OH:23])=[O:18].[NH2:8][CH:7]1[CH2:6][CH2:5][C:4](=[O:16])[NH:3][C:2]1=[O:1] |f:3.4|
|
Name
|
|
Quantity
|
59 mg
|
Type
|
reactant
|
Smiles
|
O=C1NC(CCC1NC(=O)OC(C)(C)C)=O
|
Name
|
|
Quantity
|
0.5 mL
|
Type
|
reactant
|
Smiles
|
C(=O)(C(F)(F)F)O
|
Name
|
|
Quantity
|
5 mL
|
Type
|
solvent
|
Smiles
|
C(Cl)Cl
|
Type
|
CUSTOM
|
Details
|
The reaction solution was stirred at room for 4 h
|
Rate
|
UNSPECIFIED
|
RPM
|
0
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
CUSTOM
|
Details
|
2,6-Dioxo-3-aminopiperidine trifluoroacetate (4) was prepared
|
Type
|
CUSTOM
|
Details
|
isolated
|
Type
|
CUSTOM
|
Details
|
The solvent was removed
|
Reaction Time |
4 h |
Name
|
|
Type
|
product
|
Smiles
|
FC(C(=O)O)(F)F.NC1C(=O)NC(CC1)=O
|
Type | Value | Analysis |
---|---|---|
AMOUNT: MASS | 62 mg | |
YIELD: PERCENTYIELD | 99% |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |